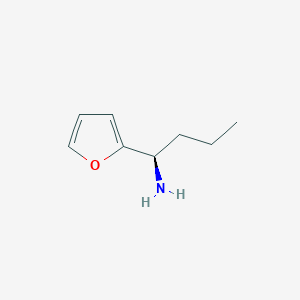
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C₁₀H₁₁ClO It is a derivative of tetrahydronaphthalene, featuring a chlorine atom at the 5-position and a hydroxyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol involves the catalytic hydrogenation of 5-chloronaphthol. This reaction typically requires a suitable catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under controlled conditions . The reaction proceeds as follows:
[ \text{5-Chloronaphthol} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalyst systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the chlorine atom, yielding tetrahydronaphthol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often employed.
Major Products
Oxidation: 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-one
Reduction: 1,2,3,4-tetrahydronaphthalen-1-ol
Substitution: 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (if methoxide is used)
Aplicaciones Científicas De Investigación
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Contains an amine group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H11ClO |
|---|---|
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
5-chloro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10,12H,2-3,6H2 |
Clave InChI |
ARFDBIRZLJNOPI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13053142.png)




![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B13053160.png)

![6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13053165.png)



![(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053188.png)

